molecular formula C23H19BrN2O2 B12885973 2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide CAS No. 590395-78-1

2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide

Cat. No.: B12885973
CAS No.: 590395-78-1
M. Wt: 435.3 g/mol
InChI Key: MBBGNBYUMNDDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide typically involves multiple steps. One common approach is to start with the bromination of a suitable precursor, such as 2-methylbenzamide, followed by the introduction of the benzoxazole moiety through a condensation reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide involves its interaction with specific molecular targets. The benzoxazole moiety can interact with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity. The overall effect depends on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-1,3-dimethylbenzene: This compound shares the bromine and dimethylbenzene moieties but lacks the benzoxazole group.

    2-bromo-N-(4-chlorophenyl)benzamide: This compound has a similar benzamide structure but with a different substituent on the phenyl ring.

Uniqueness

2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is unique due to the presence of the benzoxazole moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

590395-78-1

Molecular Formula

C23H19BrN2O2

Molecular Weight

435.3 g/mol

IUPAC Name

2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide

InChI

InChI=1S/C23H19BrN2O2/c1-13-11-14(2)21-20(12-13)26-23(28-21)16-8-6-10-19(15(16)3)25-22(27)17-7-4-5-9-18(17)24/h4-12H,1-3H3,(H,25,27)

InChI Key

MBBGNBYUMNDDAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)C4=CC=CC=C4Br)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.